molecular formula C8H3Cl2F5O B1410604 2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride CAS No. 1804882-88-9

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410604
CAS No.: 1804882-88-9
M. Wt: 281 g/mol
InChI Key: AALNBDOBYGBGAW-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride involves several steps. One common method includes the reaction of 2,3-dichlorobenzotrifluoride with difluoromethyl ether under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize efficiency and output .

Chemical Reactions Analysis

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to desired therapeutic effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride can be compared with other similar compounds, such as:

These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-5-2-3(16-7(11)12)1-4(6(5)10)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALNBDOBYGBGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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